![molecular formula C13H9F3N2O3S B4185364 N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide, commonly known as NTPTA, is a chemical compound that has gained significant attention in scientific research in recent years. NTPTA is a member of the amide family and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of NTPTA is not fully understood. However, it has been suggested that NTPTA exerts its effects by inhibiting certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. NTPTA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
NTPTA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NTPTA has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, NTPTA has been found to enhance the activity of natural killer (NK) cells, which are important in the immune response against cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of NTPTA is its broad range of biological activities. NTPTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of NTPTA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of NTPTA include the development of new drugs, investigation of the mechanism of action, determination of the optimal dosage and administration route, and potential use in immunotherapy and the treatment of viral infections.
Scientific Research Applications
NTPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. NTPTA has also been shown to have a positive effect on the immune system, making it a potential candidate for immunotherapy.
properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)10-6-8(18(20)21)3-4-11(10)17-12(19)7-9-2-1-5-22-9/h1-6H,7H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNPLNIZVZJYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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